Acetylprolyl-alanyl-alanine-N-methylamide
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Overview
Description
Acetylprolyl-alanyl-alanine-N-methylamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylprolyl-alanyl-alanine-N-methylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the acetylated pyrrolidine with an appropriate amine, such as methylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetylprolyl-alanyl-alanine-N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Acetylprolyl-alanyl-alanine-N-methylamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored as a potential drug candidate for the treatment of various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of Acetylprolyl-alanyl-alanine-N-methylamide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **Acetylprolyl-alanyl-alanine-N-methylamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its ability to interact with specific biological targets and undergo various chemical reactions makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
145196-52-7 |
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Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(12(20)15-4)16-13(21)9(2)17-14(22)11-6-5-7-18(11)10(3)19/h8-9,11H,5-7H2,1-4H3,(H,15,20)(H,16,21)(H,17,22) |
InChI Key |
RRWGYKVAYODAQH-NGZCFLSTSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
sequence |
PAA |
Synonyms |
Ac-Pro-Ala-Ala-NHMe acetylprolyl-alanyl-alanine-N-methylamide N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide |
Origin of Product |
United States |
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